4'-Chloro-3-iodo-1,1'-biphenyl
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Overview
Description
4’-Chloro-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClI It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position and an iodine atom at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-iodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . For instance, 4-chlorobiphenyl can be iodinated using iodine and a suitable oxidizing agent under controlled conditions to yield 4’-Chloro-3-iodo-1,1’-biphenyl .
Industrial Production Methods: Industrial production of 4’-Chloro-3-iodo-1,1’-biphenyl may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions such as the Suzuki-Miyaura reaction, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products:
Substituted Biphenyls: Resulting from substitution reactions.
Coupled Products: Formed through cross-coupling reactions, leading to more complex biphenyl derivatives.
Scientific Research Applications
4’-Chloro-3-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-iodo-1,1’-biphenyl involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Iodobiphenyl: Similar in structure but lacks the chlorine substitution.
4-Chlorobiphenyl: Similar but lacks the iodine substitution.
4,4’-Dichlorobiphenyl: Contains two chlorine atoms instead of one chlorine and one iodine
Uniqueness: 4’-Chloro-3-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and properties compared to its analogs. This dual substitution can influence its chemical behavior, making it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C12H8ClI |
---|---|
Molecular Weight |
314.55 g/mol |
IUPAC Name |
1-chloro-4-(3-iodophenyl)benzene |
InChI |
InChI=1S/C12H8ClI/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H |
InChI Key |
RUZWWEXZLYUZDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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